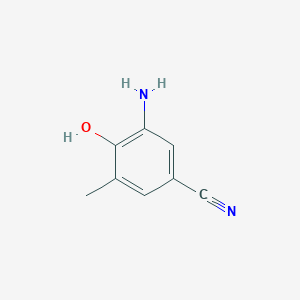

3-Amino-4-hydroxy-5-methylbenzonitrile

Description

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-amino-4-hydroxy-5-methylbenzonitrile |

InChI |

InChI=1S/C8H8N2O/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3,11H,10H2,1H3 |

InChI Key |

QVQBWBRHGNLSPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

4-Amino-3-methylbenzonitrile (CAS 78881-21-7)

- Molecular Formula : C₈H₈N₂ (MW: 132.16 g/mol).

- Key Differences: Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bonding capacity compared to the target compound. This may decrease aqueous solubility but improve stability in non-polar solvents .

- Purity : >97.0% (HPLC), priced at JPY 4,100/g.

2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

- Structure: Amino at position 2, chloro at position 4, methoxy (-OCH₃) at position 3.

- Molecular Formula : C₈H₇ClN₂O (MW: 198.61 g/mol).

- Key Differences : Chloro and methoxy substituents introduce electron-withdrawing and donating effects, respectively. The chloro group enhances electrophilic reactivity, while methoxy increases lipophilicity. These traits are advantageous in pesticide synthesis but may reduce biocompatibility .

- Purity : 97%.

4-Amino-3-methyl-5-nitrobenzonitrile (CAS 468741-02-8)

- Structure: Amino at position 4, methyl at position 3, nitro (-NO₂) at position 4.

- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).

- Key Differences: The nitro group is strongly electron-withdrawing, making this compound highly reactive in reduction or substitution reactions.

3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 52805-45-5)

- Structure : Bromo at position 3, hydroxyl at position 4, methoxy at position 5.

- Molecular Formula: C₈H₆BrNO₂ (MW: 244.05 g/mol).

- Key Differences : Bromine’s bulkiness and electronegativity increase steric hindrance and alter π-electron distribution. The hydroxyl and methoxy groups create a mixed polarity profile, suitable for cross-coupling reactions in medicinal chemistry .

Physicochemical and Commercial Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Purity | Price (JPY/g) |

|---|---|---|---|---|

| 4-Amino-3-methylbenzonitrile | 132.16 | -NH₂ (C4), -CH₃ (C3) | >97% (HPLC) | 4,100 |

| 2-Amino-4-chloro-5-methoxybenzonitrile | 198.61 | -Cl (C4), -OCH₃ (C5) | 97% | Not listed |

| 4-Amino-3-methyl-5-nitrobenzonitrile | 177.16 | -NO₂ (C5) | Not listed | Not listed |

| 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 244.05 | -Br (C3), -OH (C4), -OCH₃ (C5) | 100% | Not listed |

Key Observations :

- Pricing: 4-Amino-3-methylbenzonitrile is the most cost-effective analog, likely due to simpler synthesis pathways.

- Substituent Impact : Hydroxyl groups (as in the target compound) enhance solubility but may necessitate stricter storage conditions (e.g., desiccants or inert atmospheres) to prevent oxidation .

- Reactivity : Nitro and bromo substituents expand utility in cross-coupling reactions but increase handling hazards .

Preparation Methods

Para-Bromination and Cyanation

The traditional route begins with 2-ethyl-6-methylaniline, which undergoes para-bromination to introduce a bromine atom at the 4-position. Subsequent cyanation via copper(I) cyanide replaces the bromine with a nitrile group, though this step poses safety risks due to cyanide toxicity. The final Sandmeyer hydroxylation converts the amine to a hydroxyl group, completing the synthesis. While effective for multi-kilogram production, this method suffers from a 40–45% overall yield, high PMI (210), and reliance on dimethylformamide (DMF), a solvent with significant environmental and health concerns.

Limitations of Early Methods

Classical routes are marred by laborious workups, low atom economy, and hazardous reagents. For instance, the use of cyanating agents necessitates stringent safety protocols, increasing production costs. Additionally, DMF’s high boiling point complicates solvent recovery, exacerbating waste generation.

Modern Synthetic Approaches

Duff Formylation and HOSA-Mediated Nitrile Formation

A breakthrough 2nd-generation method replaces cyanation with a Duff formylation to install an aldehyde group at the 4-position. This aldehyde is then converted to a nitrile using hydroxylamine-O-sulfonic acid (HOSA) , a safer and more efficient nitrile-forming agent. The revised sequence—Sandmeyer hydroxylation, Duff formylation, and HOSA reaction—achieves a 69% overall yield with a PMI of 81, marking a 61% reduction in waste compared to classical methods.

Reaction Conditions and Optimization

Reductive Amination Pathways

Alternative routes explore reductive amination of nitro precursors. For example, 3-nitro-4-hydroxy-5-methylbenzonitrile can be reduced using sodium bisulfite (NaHSO~3~) under mild conditions (80–85°C), achieving 84% yield. This method avoids pyrophoric catalysts like palladium, enhancing operational safety.

Process Optimization and Green Chemistry

Solvent Replacement Strategies

Replacing DMF with acetic acid/water mixtures in Duff formylation reduces toxicity and simplifies waste treatment. Ethanol and toluene are prioritized for extractions, improving recyclability.

Catalytic Improvements

The integration of HOSA eliminates stoichiometric metal cyanides, aligning with green chemistry principles. Additionally, sodium bisulfite serves as a cost-effective reducing agent for nitro groups, minimizing heavy metal waste.

Table 1: Comparison of Classical vs. Modern Methods

| Parameter | Classical Route | Modern Route |

|---|---|---|

| Overall Yield | 40–45% | 69% |

| PMI | 210 | 81 |

| Hazardous Reagents | CuCN, DMF | HOSA, NaHSO~3~ |

| Key Steps | 3 | 3 |

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) is the primary tool for assessing purity, with modern routes achieving 99.3% area/area (a/a) purity. Diazonium titration confirms amine content, showing >98% chemical purity for intermediates.

Structural Elucidation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify the nitrile (δ ~110 ppm in ^13^C NMR) and amine functionalities (δ ~6.5 ppm in ^1^H NMR).

Industrial-Scale Production

Q & A

Q. What computational methods predict the compound’s reactivity in complex biological systems?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electronic effects of substituents. Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450, with docking scores ≤−7.2 kcal/mol indicating strong interactions .

Q. How do steric and electronic effects of the methyl and hydroxy groups influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The methyl group increases steric hindrance at the 5-position, directing electrophiles to the 2-position. The hydroxy group’s electron-withdrawing effect deactivates the ring, requiring stronger bases (e.g., KOtBu vs. NaHCO₃) for Suzuki-Miyaura couplings .

Q. What strategies mitigate interference from the nitrile group in biological assays?

- Methodological Answer : Use competitive inhibitors (e.g., acrylonitrile) to block non-specific binding. Alternatively, synthesize a pro-drug (e.g., ester-protected hydroxy group) to reduce nitrile reactivity in vivo .

Q. How can spectral libraries improve identification of degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.